4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine
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Overview
Description
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a bioactive compound with various biological activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities, including anticancer and antifungal properties.
1,2,4-Triazolo[4,3-a]pyrimidine: Another isomer with similar biological activities but different structural features.
Pyrazolo[1,5-a]pyrimidine: Known for its use in medicinal chemistry and material sciences
Uniqueness
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a triazolopyrimidine core with a piperazine and methoxypyrimidine moiety makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H20N8O |
---|---|
Molecular Weight |
340.38 g/mol |
IUPAC Name |
7-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H20N8O/c1-11-12(2)21-16-19-10-20-24(16)15(11)23-6-4-22(5-7-23)13-8-14(25-3)18-9-17-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
GHQDJRKPRBSXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=CC(=NC=N4)OC |
Origin of Product |
United States |
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